Regioisomeric Identity: 5-Amino-3-methyl vs. 3-Amino-5-methyl Substitution Defines sGC Pharmacophore Connectivity
Bayer's sGC activator patent family (US20230265072A1) explicitly constructs the pyrazolo-piperidine carboxylic acid core from intermediates bearing a 5-amino-3-methylpyrazole motif, as confirmed by the generic Markush structure and exemplified compounds [1]. The target compound (CAS 1177348-32-1) carries the amino group at pyrazole C-5 and the methyl group at C-3. The regioisomeric 3-amino-5-methyl analog would produce a final compound with reversed connectivity around the pyrazole ring, which is not claimed in the patent and would require de novo pharmacological characterization . For procurement, this means only the 5-amino-3-methyl isomer is fit-for-purpose in the published sGC activator synthetic route; the 3-amino isomer is chemically distinct and cannot serve as a drop-in replacement.
| Evidence Dimension | Regiochemistry of amino and methyl substituents on pyrazole |
|---|---|
| Target Compound Data | 5-amino-3-methyl-1H-pyrazole substitution pattern (CAS 1177348-32-1) |
| Comparator Or Baseline | 3-amino-5-methyl-1H-pyrazole analog (regioisomeric pyrazolo-piperidine building block; specific CAS not identified in open literature) |
| Quantified Difference | Regioisomeric substitution; no quantitative biological comparison available due to absence of comparator data in public domain |
| Conditions | Structural comparison based on Bayer AG patent US20230265072A1 generic formula and exemplified compound series |
Why This Matters
Procurement of the correct regioisomer is essential for reproducing patented sGC activator synthetic routes; selection of the wrong isomer yields a structurally non-identical final compound with unknown pharmacological and regulatory status.
- [1] Schmeck C, et al. (Bayer AG). Substituted Pyrazolo Piperidine Carboxylic Acids. US Patent Application US20230265072A1, filed April 13, 2023, published August 24, 2023. View Source
